molecular formula C9H13ClN4 B1600183 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine CAS No. 61655-77-4

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Cat. No. B1600183
CAS RN: 61655-77-4
M. Wt: 212.68 g/mol
InChI Key: ZMVHGTJAFGHEBY-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine” is a chemical compound with the CAS Number: 61655-77-4. It has a molecular weight of 212.68 . The IUPAC name for this compound is 1-(6-chloro-2-pyrazinyl)-4-methylpiperazine .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine” is 1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . The storage temperature is recommended to be in a refrigerator .

Scientific Research Applications

  • Pharmacologically Active Decorated Six-Membered Diazines

    • Field : Medicinal Chemistry
    • Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is a type of diazine, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • Method : The synthetic approaches applied in preparing pharmacologically active decorated diazines involve the displacement of the 2-chloro with N-Me-piperazine .
    • Results : The results of these synthetic approaches have led to molecules with improved druglikeness and ADME-Tox properties .
  • Regioselective Synthesis of New Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is used in the regioselective synthesis of new pyrimidine derivatives . These derivatives are used in various therapeutic disciplines due to their high degree of structural diversity .
    • Method : The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .
    • Results : The results of this method have led to the synthesis of new pyrimidine derivatives with potential therapeutic applications .
  • Chemical Intermediate

    • Field : Industrial Chemistry
    • Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is often used as a chemical intermediate in the synthesis of various other compounds . It is a versatile building block in organic synthesis, contributing to the complexity and diversity of manufactured products .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the desired end product . They typically involve reactions such as nucleophilic substitution or addition, among others .
    • Results : The outcomes of these methods are the synthesis of a wide range of compounds with diverse structures and properties .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
    • Method : The method involves the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
    • Method : The method involves the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
  • Chemical Intermediate

    • Field : Industrial Chemistry
    • Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is often used as a chemical intermediate in the synthesis of various other compounds . It is a versatile building block in organic synthesis, contributing to the complexity and diversity of manufactured products .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the desired end product . They typically involve reactions such as nucleophilic substitution or addition, among others .
    • Results : The outcomes of these methods are the synthesis of a wide range of compounds with diverse structures and properties .

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H319 and H317 . Precautionary statements include P305, P351, P338, and P280 .

properties

IUPAC Name

2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHGTJAFGHEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432826
Record name 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

CAS RN

61655-77-4
Record name 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,6-dichloropyrazine (150 mg, 1.007 mmol) in 1,4-dioxane (1.0 mL) was added 1-methylpiperazine (121.0 mg, 0.13 mL, 1.208 mmol) followed by triethylamine (203.8 mg, 0.281 mL, 2.014 mmol). The reaction mixture was stirred at room temperature for 24 h then concentrated. Purification by flash column chromatography on silica gel using 100:5:1 EtOAc/MeOH/NH4OH (0 to 100%) in EtOAc provided the product. LCMS-ESI+ calc'd for C9H14ClN4 (M+H+): 213.1; Found: 213.2 (M+H+).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.281 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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